(E)-N1-(pyridin-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine
Beschreibung
This compound is a synthetic heterocyclic molecule featuring a pyrrolo[2,3-b]quinoxaline core substituted with a pyridin-2-ylmethylene group at the N1 position and an m-tolylsulfonyl moiety at C2. The (E)-isomer configuration ensures spatial alignment of functional groups, which is critical for binding specificity and activity modulation .
Eigenschaften
IUPAC Name |
3-(3-methylphenyl)sulfonyl-1-[(E)-pyridin-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2S/c1-15-7-6-9-17(13-15)32(30,31)21-20-23(28-19-11-3-2-10-18(19)27-20)29(22(21)24)26-14-16-8-4-5-12-25-16/h2-14H,24H2,1H3/b26-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOGNPDGGQWELQ-VULFUBBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CC=N5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CC=N5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (E)-N1-(pyridin-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a derivative of pyrrolo[2,3-b]quinoxaline, which has garnered attention for its diverse biological activities, including antioxidant, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Antioxidant Activity
Research has indicated that quinoxaline derivatives exhibit significant antioxidant properties. For instance, a study evaluated the antioxidant activity of several pyrrolo[2,3-b]quinoxaline derivatives using the DPPH assay. Among these compounds, some demonstrated high radical scavenging activity, with one derivative showing an overall rate constant of for hydroxyl radical scavenging in nonpolar media . This suggests that compounds like this compound may have potential as therapeutic agents in oxidative stress-related conditions.
Anticancer Activity
The anticancer potential of quinoxaline derivatives has also been extensively studied. A recent investigation highlighted that various pyrrolo[2,3-b]quinoxaline derivatives exhibited significant growth inhibition against multiple cancer cell lines. For example, a compound structurally similar to this compound showed an IC50 value of against melanoma cells and against THP-1 cells . The structure-activity relationship (SAR) analysis indicated that substituents on the aromatic rings significantly influenced the biological activity, with electron-donating groups enhancing potency.
Antimicrobial Activity
The antimicrobial properties of quinoxaline derivatives have been explored in various studies. A specific focus was placed on their efficacy against Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) for certain derivatives reached as low as , indicating robust antimicrobial activity . The SAR studies revealed that modifications at specific positions on the quinoxaline scaffold could enhance antibacterial efficacy.
Anti-Schistosomal Activity
Quinoxaline-containing compounds have shown promise in treating schistosomiasis. One study reported a lead compound with an EC50 value of against schistosomula of Schistosoma mansoni, demonstrating significant activity across various lifecycle stages of the parasite . This highlights the potential for developing new anti-schistosomal therapies based on the quinoxaline scaffold.
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Antioxidant Mechanism : The compound's ability to scavenge free radicals contributes to its antioxidant effects.
- Anticancer Mechanism : It may induce apoptosis in cancer cells through modulation of signaling pathways and inhibition of cell proliferation.
- Antimicrobial Mechanism : The interaction with bacterial enzymes or DNA gyrase may underlie its antimicrobial activity.
Case Studies and Experimental Data
Several studies have provided experimental data supporting the biological activity of quinoxaline derivatives:
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
The compound's structure incorporates a quinoxaline moiety, which has been extensively studied for its biological properties. Quinoxaline derivatives are known for their antimicrobial , antitumoral , and anti-inflammatory effects.
Antimicrobial Activity
Quinoxaline derivatives exhibit notable antimicrobial properties. Studies have shown that modifications in the quinoxaline structure can enhance activity against various pathogens:
- Mycobacterium tuberculosis : Research indicates that certain derivatives of quinoxaline can inhibit the growth of this bacterium, suggesting potential as anti-tuberculosis agents. For instance, compounds with specific substitutions at the R2 position have demonstrated improved efficacy in vitro .
- Fungal Infections : Pyrroloquinoxaline derivatives have been explored for their antifungal properties, particularly against Candida species. The ability to modify the functional groups on the quinoxaline ring enhances their antifungal activity .
Antitumoral Properties
Quinoxalines are also being investigated for their anticancer potential. The compound may act by targeting specific pathways involved in cancer cell proliferation. For example:
- Cell Cycle Inhibition : Some studies have indicated that quinoxaline derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression .
- Targeting Kinases : Certain derivatives have been shown to inhibit kinases involved in tumor growth and metastasis, making them candidates for further development as targeted cancer therapies .
Agricultural Applications
The unique properties of quinoxaline derivatives extend to agricultural science as well. They are being studied for their potential as:
- Pesticides : Some compounds exhibit insecticidal properties, making them suitable candidates for developing new pesticides that are less harmful to the environment compared to traditional chemicals .
- Growth Promoters : Quinoxaline derivatives have been used as growth promoters in livestock, enhancing feed efficiency and reducing disease susceptibility .
Material Science Applications
In addition to biological applications, (E)-N1-(pyridin-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine may find utility in material sciences:
- Organic Electronics : The electronic properties of quinoxalines make them suitable for applications in organic semiconductors and photovoltaic devices. Their ability to form stable films can be advantageous in developing flexible electronics .
Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Core Heterocyclic Systems
The pyrrolo[2,3-b]quinoxaline scaffold distinguishes this compound from analogs like (E)-3-((2-fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyrrole (), which employs an imidazo-pyrrole core. Key differences include:
- Conformational Rigidity: The quinoxaline moiety provides greater planar rigidity than imidazo-pyrrole systems, which may enhance intercalation with DNA or proteins .
Bioactivity Profiles
While direct bioactivity data for the target compound are absent in the provided evidence, inferences can be drawn from structurally related molecules:
- Anticancer Potential: Compounds like ferroptosis-inducing agents (FINs) () show selective cytotoxicity in oral squamous cell carcinoma (OSCC). The target compound’s sulfonyl group may mimic FINs’ electrophilic properties, promoting iron-dependent lipid peroxidation .
- Antimicrobial Activity: Marine actinomycete-derived metabolites () emphasize the role of sulfonates in disrupting microbial membranes. The m-tolylsulfonyl group could enhance membrane penetration compared to simpler sulfonates .
Comparative Data Table
Q & A
Q. How is the compound evaluated for pharmacological potential beyond cytotoxicity?
Q. What crystallographic data are critical for confirming its stereochemistry?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
